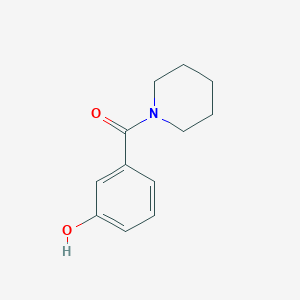![molecular formula C13H17F3N2 B1352557 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane CAS No. 340759-28-6](/img/structure/B1352557.png)
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, also known as TFPD, is a diazepane derivative that has been gaining attention in scientific research due to its unique properties. TFPD has been synthesized using a variety of methods and has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and material science.
Scientific Research Applications
Synthesis and Biological Significance
1,4-Diazepanes, including compounds like 1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane, are seven-membered heterocyclic compounds with two nitrogen atoms. These structures are associated with a wide range of biological activities. The interest in these compounds spans several decades due to their potential pharmaceutical applications. 1,4-Diazepanes have demonstrated significant importance due to their biological activities, which include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This broad spectrum of activity makes 1,4-diazepane derivatives promising candidates for exploration in pharmaceutical industries (Rashid et al., 2019).
Environmental Impact and Transformation
The environmental occurrence, fate, and transformation of compounds related to 1,4-diazepanes, such as benzodiazepines, have been studied. Benzodiazepine derivatives are widely prescribed and are emerging as environmental contaminants. Studies focusing on the occurrence, persistence, and fate of these compounds in environments, including water treatment processes, reveal the presence of benzodiazepine derivatives across various samples. The research suggests that only combinational treatment methods are sufficient for the removal of these recalcitrant compounds from the environment, indicating the need for effective decontamination strategies (Kosjek et al., 2012).
properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYJRTOWLYPXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601170056 |
Source


|
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane | |
CAS RN |
340759-28-6 |
Source


|
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=340759-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601170056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

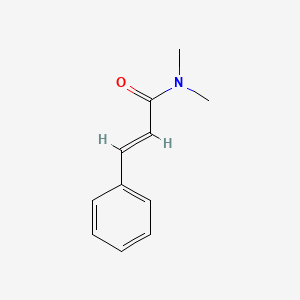

![1-[4-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1352478.png)

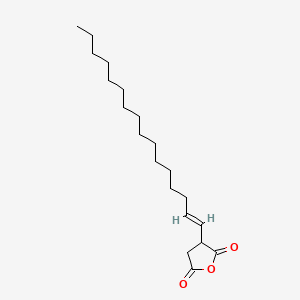
![[(E)-(3,3-dimethyl-1-methylsulfinylbutan-2-ylidene)amino] N-methylcarbamate](/img/structure/B1352483.png)
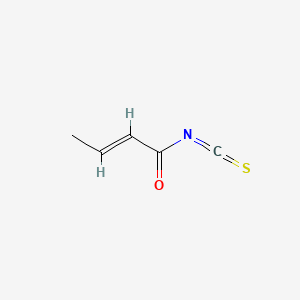
![1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1352485.png)
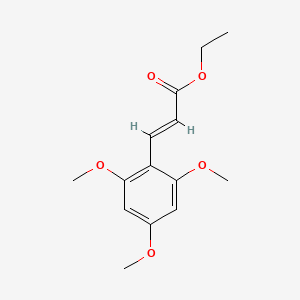
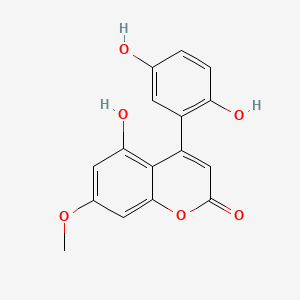
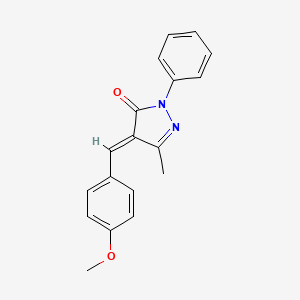
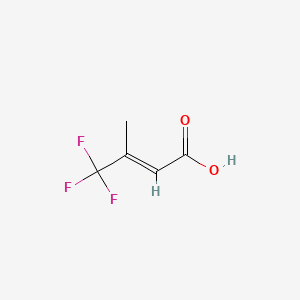
![4-[(3-Hydroxypropyl)amino]-3-nitrophenol](/img/structure/B1352497.png)
